Cas no 170848-22-3 (2-Chloro-7-methylquinoline-3-methanol)

2-Chloro-7-methylquinoline-3-methanol is a quinoline derivative with a chloromethyl-substituted aromatic ring and a hydroxymethyl functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the chloro and methyl substituents, enhance reactivity for further functionalization, while the hydroxymethyl group provides a handle for derivatization. The quinoline core contributes to its potential biological activity, making it useful in medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for synthetic applications.
2-Chloro-7-methylquinoline-3-methanol structure
170848-22-3 structure
Product Name:2-Chloro-7-methylquinoline-3-methanol
CAS No:170848-22-3
MF:C11H10ClNO
MW:207.656201839447
MDL:MFCD02232326
CID:1087523
PubChem ID:329773588
Update Time:2025-05-27

2-Chloro-7-methylquinoline-3-methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-7-methylquinolin-3-yl)methanol
    • (2-chloro-7-methyl-3-quinolinyl)methanol(SALTDATA: FREE)
    • AC1LGWWQ
    • Ambcb4029497
    • CTK4D3720
    • MolPort-001-981-498
    • Oprea1_465599
    • Oprea1_787058
    • AKOS BBV-005979
    • OTAVA-BB 1085339
    • UKRORGSYN-BB BBV-005979
    • 2-CHLORO-7-METHYLQUINOLINE-3-METHANOL
    • 2-Chloro-7-methylquinoline-3-methanol, AldrichCPR
    • BS-36817
    • BRD-K39544137-001-01-1
    • 2-chloro-(7-methylquinolin-3-yl) methanol
    • SCHEMBL8644046
    • DTXSID40356674
    • 2-chloro-3-hydroxymethyl-7-methylquinoline
    • (2-chloro-7-methyl-3-quinolinyl)methanol
    • CS-0448168
    • MFCD02232326
    • SB70516
    • ZULSNMQBGIVMGC-UHFFFAOYSA-N
    • AKOS000126257
    • VGA84822
    • 170848-22-3
    • AG-690/40753785
    • 2-Chloro-7-methylquinoline-3-methanol
    • MDL: MFCD02232326
    • Inchi: 1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3
    • InChI Key: ZULSNMQBGIVMGC-UHFFFAOYSA-N
    • SMILES: ClC1=C(CO)C=C2C=CC(C)=CC2=N1

Computed Properties

  • Exact Mass: 207.04500
  • Monoisotopic Mass: 207.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.307
  • Boiling Point: 368.7°C at 760 mmHg
  • Flash Point: 176.8°C
  • Refractive Index: 1.656
  • PSA: 33.12000
  • LogP: 2.68890

2-Chloro-7-methylquinoline-3-methanol Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

2-Chloro-7-methylquinoline-3-methanol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Chloro-7-methylquinoline-3-methanol

Comprehensive Overview of 2-Chloro-7-methylquinoline-3-methanol (CAS No. 170848-22-3): Properties, Applications, and Innovations

2-Chloro-7-methylquinoline-3-methanol (CAS No. 170848-22-3) is a specialized quinoline derivative gaining attention in pharmaceutical and material science research. This compound, characterized by its unique chloro-methylquinoline structure, serves as a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C11H10ClNO, and precise quinoline methanol functionalization make it valuable for designing targeted therapies and advanced materials.

Recent trends highlight growing interest in heterocyclic compounds like 2-Chloro-7-methylquinoline-3-methanol due to their potential in drug discovery. Researchers are exploring its role in modulating enzyme activity and as a scaffold for anticancer agents and antimicrobial drugs. The compound’s chloro-substituted quinoline core aligns with current searches for "novel quinoline-based therapeutics" and "small molecule modulators," reflecting its relevance in modern medicinal chemistry.

From a synthetic perspective, CAS 170848-22-3 offers advantages in structure-activity relationship (SAR) studies. Its methyl and methanol substituents allow for selective modifications, addressing frequent queries like "how to functionalize quinoline derivatives" or "quinoline-based building blocks." Laboratories prioritize this compound for its balance of reactivity and stability, enabling efficient derivatization for high-throughput screening.

Environmental and sustainability considerations are also shaping demand for 2-Chloro-7-methylquinoline-3-methanol. Innovations in green chemistry protocols now enable its synthesis with reduced waste, resonating with searches for "eco-friendly heterocycle synthesis." Additionally, its potential applications in organic electronics and photovoltaic materials align with the surge in "quinoline-based semiconductors" research, further expanding its industrial utility.

Quality control of 170848-22-3 remains critical, with analytical techniques like HPLC and NMR ensuring purity for research use. This addresses common concerns such as "quinoline derivative purity standards" and "CAS verification methods." As a non-hazardous research chemical, it complies with safety-focused queries while maintaining compatibility with high-yield organic reactions.

The future outlook for 2-Chloro-7-methylquinoline-3-methanol includes exploration in bioconjugation and prodrug development, areas frequently mentioned in recent scientific literature. Its adaptability to click chemistry platforms positions it as a candidate for next-generation diagnostic tools, answering emerging questions about "multifunctional quinoline probes" in biomedical imaging.

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